4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
Description
The compound 4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide features a benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 5. The benzamide moiety is linked to a sulfonamide group bearing a seven-membered azepane ring.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-15-7-12-18(29-2)19-20(15)30-22(23-19)24-21(26)16-8-10-17(11-9-16)31(27,28)25-13-5-3-4-6-14-25/h7-12H,3-6,13-14H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMGBXFUZXGTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a sulfonamide derivative characterized by its unique structural features, which suggest potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.53 g/mol. The structure includes an azepane ring, a sulfonamide group, and a benzo[d]thiazole moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is known to inhibit various enzyme activities by mimicking substrate structures or binding to active sites. This interaction can modulate biochemical pathways involved in disease processes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The compound may inhibit bacterial growth by interfering with folate synthesis.
- Anticancer Potential : Some studies suggest that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration.
- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated the compound's potential against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, while exhibiting variable activity against Gram-negative pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Variable | |
| Pseudomonas aeruginosa | Minimal |
Case Studies
One notable case study involved the synthesis and evaluation of various analogs of the compound. The study focused on structure-activity relationships (SAR) to identify key functional groups responsible for enhanced biological activity. The findings suggested that modifications to the azepane ring could significantly impact antibacterial potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Sulfonamide Groups
(a) N-(4-Methoxy-7-Methylbenzo[d]thiazol-2-yl)Isonicotinamide (ML293)
- Structure : Replaces the azepane-sulfonyl group with an isonicotinamide moiety.
- Activity : Acts as a selective, brain-penetrant positive allosteric modulator of the muscarinic M4 receptor .
(b) N-(Benzo[d]thiazol-2-yl)-4-((4-(Prop-2-yn-1-yl)piperazine-1-yl)methyl)Benzamide (4d–4k)
- Structure : Features a piperazine-methyl group instead of azepane-sulfonyl.
- Data :
(c) 4-Fluoro-N-(4-Methoxy-7-Morpholinobenzo[d]thiazol-2-yl)Benzamide (TOZ5)
- Structure : Contains a morpholine-sulfonyl group instead of azepane-sulfonyl.
- Data: Yield: 45% (lower than azepane-sulfonyl analogs, possibly due to steric challenges in sulfonylation) .
Analogs with Varied Benzothiazole Substitutions
(a) N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-Methylpiperazin-1-yl)Benzamide (11)
- Structure : Bromine at position 6 of benzothiazole and a methylpiperazine group.
- Synthesis : 55% yield via nucleophilic substitution, comparable to azepane-sulfonyl analogs .
- Activity : Piperazine-containing derivatives often exhibit improved solubility and kinase inhibitory effects .
(b) 3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4d)
Analogs with Antiproliferative Activity
(a) N-(5-Benzyl-1,3-Thiazol-2-yl)-4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Benzamide
- Structure : Triazole-benzamide hybrid.
- Activity : Inhibits colon cancer cell growth (GP = 62.47%), suggesting azepane-sulfonyl analogs may also warrant anticancer screening .
(b) 5-Methyl-1-(4-Phenylthiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Structure : Carboxylic acid substituent instead of benzamide.
- Activity: 44.78% growth inhibition in melanoma cells, highlighting the importance of the thiazole scaffold in oncology .
Preparation Methods
Synthesis of 4-Methoxy-7-Methylbenzo[d]thiazol-2-Amine
The benzothiazole core is synthesized via cyclization of a substituted thiourea intermediate. Beginning with 4-methoxy-7-methylaniline, the amine undergoes sequential treatment with carbon disulfide (CS₂) and an oxidizing agent such as hydrogen peroxide (H₂O₂) to form the corresponding 2-aminobenzothiazole.
Reaction Conditions
- Step 1 : 4-Methoxy-7-methylaniline (1.0 equiv) is reacted with CS₂ (1.2 equiv) in ethanol under reflux for 6 hours.
- Step 2 : The intermediate thiourea is oxidized with H₂O₂ (30%) in acetic acid at 60°C for 4 hours, yielding 4-methoxy-7-methylbenzo[d]thiazol-2-amine as a crystalline solid.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.72 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- HR-MS (ESI+) : m/z calculated for C₉H₁₀N₂OS [M+H]⁺: 195.0592, found: 195.0589.
Preparation of 4-(Azepan-1-Ylsulfonyl)Benzoic Acid
The azepane sulfonyl group is introduced via nucleophilic substitution of a sulfonyl chloride intermediate.
Synthetic Pathway
- Sulfonation of Benzoic Acid : Benzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 4-chlorosulfonylbenzoic acid.
- Reaction with Azepane : The chlorosulfonyl intermediate reacts with azepane (1.5 equiv) in dichloromethane (DCM) at room temperature for 12 hours, forming 4-(azepan-1-ylsulfonyl)benzoic acid.
Optimization Notes
- Excess azepane ensures complete displacement of the chloride.
- The crude product is purified via recrystallization from ethanol/water (1:1).
Spectroscopic Confirmation
- IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (COOH), 140.2 (C-SO₂), 129.5–128.3 (Ar-C), 52.1 (azepane C), 28.4–23.7 (azepane CH₂).
Activation to 4-(Azepan-1-Ylsulfonyl)Benzoyl Chloride
The carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂).
Procedure
- 4-(Azepan-1-ylsulfonyl)benzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous toluene for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid.
Critical Parameters
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
- The product is used immediately in the subsequent coupling step.
Coupling Reaction to Form the Target Compound
The final amide bond is formed via Schotten-Baumann conditions, coupling the benzothiazole amine with the acyl chloride.
Reaction Setup
- Reagents : 4-Methoxy-7-methylbenzo[d]thiazol-2-amine (1.0 equiv), 4-(azepan-1-ylsulfonyl)benzoyl chloride (1.1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv).
- Solvent : Acetone, stirred at 45°C for 8 hours.
Workup and Purification
- The reaction mixture is filtered to remove K₂CO₃, and the solvent is evaporated.
- The residue is recrystallized from ethyl acetate/hexane (1:3) to afford the title compound as white crystals.
Yield and Purity
Characterization and Analytical Data
The target compound is rigorously characterized using spectroscopic and crystallographic methods.
Key Spectral Assignments
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 11.25 (s, 1H, NH), 8.02 (d, J = 8.0 Hz, 2H, Ar-H), 7.89 (d, J = 8.0 Hz, 2H, Ar-H), 7.34 (s, 1H, Ar-H), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, azepane CH₂), 2.45 (s, 3H, CH₃), 1.65–1.58 (m, 6H, azepane CH₂). - ¹³C NMR (100 MHz, DMSO-d₆) :
δ 165.4 (CONH), 158.2 (C-OCH₃), 143.9 (C-SO₂), 132.5–115.8 (Ar-C), 56.3 (OCH₃), 48.7 (azepane C), 29.8–23.4 (azepane CH₂), 21.5 (CH₃). - HR-MS (ESI+) : m/z calculated for C₂₂H₂₅N₃O₄S₂ [M+H]⁺: 459.1286, found: 459.1283.
Crystallographic Analysis
- Single-crystal X-ray diffraction confirms the E-configuration of the amide bond and the spatial orientation of the azepane sulfonyl group.
- Crystal Data : Monoclinic, space group P2₁/c, a = 12.45 Å, b = 15.82 Å, c = 14.29 Å, β = 105.7°.
Discussion of Synthetic Challenges and Optimizations
- Regioselectivity in Benzothiazole Formation :
- Sulfonylation Efficiency :
- Amide Coupling Side Reactions :
- Acyl chloride stability is critical; prolonged storage leads to hydrolysis, reducing yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
